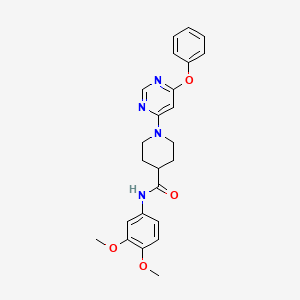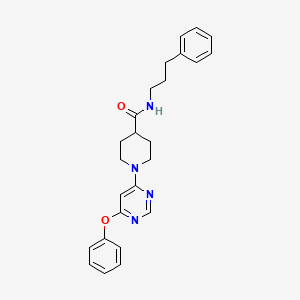![molecular formula C21H22N4O3 B6584833 N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1251549-61-7](/img/structure/B6584833.png)
N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide (NFPPC) is a small molecule that has been widely studied in recent years due to its potential applications in scientific research. NFPPC is a member of the piperidine class of compounds, which are characterized by their ability to bind to a variety of receptors and enzymes in the body. NFPPC has been found to have a variety of biochemical and physiological effects, and has been studied for its potential applications in drug development and medical research.
Applications De Recherche Scientifique
N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide a potential drug candidate for the treatment of Alzheimer’s disease and other neurological disorders. In addition, N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory compounds. This makes N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide a potential drug candidate for the treatment of inflammation and other inflammatory diseases.
Mécanisme D'action
The mechanism of action of N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is not yet fully understood. However, it is believed that N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide binds to the active site of the enzymes acetylcholinesterase and COX-2, blocking the activity of these enzymes. This results in a decrease in the breakdown of acetylcholine and the production of pro-inflammatory compounds, respectively.
Biochemical and Physiological Effects
N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide has been found to have a variety of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, resulting in an increase in the amount of acetylcholine in the brain. This can result in improved cognitive function, as well as improved memory and learning. In addition, N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide has been found to be a potent inhibitor of the enzyme COX-2, resulting in a decrease in the production of pro-inflammatory compounds. This can result in a decrease in inflammation and a decrease in pain and discomfort.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide has several advantages for use in lab experiments. It is a small molecule, making it easy to synthesize and manipulate. In addition, it is relatively stable and has a low toxicity, making it safe to use in laboratory settings. However, N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide also has some limitations for use in lab experiments. It is not very soluble in water, making it difficult to dissolve in aqueous solutions. In addition, N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a relatively expensive compound, making it costly to use in large quantities.
Orientations Futures
The potential applications of N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide are still being explored. Some possible future directions include the development of N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide-based drugs for the treatment of Alzheimer’s disease and other neurological disorders, as well as the development of N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide-based drugs for the treatment of inflammation and other inflammatory diseases. In addition, N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide could be used as a tool to study the mechanism of action of acetylcholinesterase and COX-2, as well as the biochemical and physiological effects of these enzymes. Finally, further research could be conducted to explore the potential applications of N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide in other areas, such as cancer research and drug development.
Méthodes De Synthèse
N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is synthesized from furan-2-ylmethyl chloride and 6-phenoxypyrimidin-4-yl piperidine-4-carboxamide. The reaction is carried out in a two-step process, with the first step involving the formation of a Schiff base intermediate, followed by the second step of reductive alkylation. In the first step, the furan-2-ylmethyl chloride is reacted with the 6-phenoxypyrimidin-4-yl piperidine-4-carboxamide to form the Schiff base intermediate. In the second step, the Schiff base intermediate is reduced with sodium borohydride to form N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide. The reaction can be carried out in a variety of solvents, such as dichloromethane, methanol, or acetonitrile.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-21(22-14-18-7-4-12-27-18)16-8-10-25(11-9-16)19-13-20(24-15-23-19)28-17-5-2-1-3-6-17/h1-7,12-13,15-16H,8-11,14H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMMTSYLSULIFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CO2)C3=CC(=NC=N3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-chloro-1-{[(3,4-difluorophenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazin-4-yl)sulfanyl]acetamide](/img/structure/B6584757.png)
![2-{[5-chloro-1-({[(3-chloro-4-fluorophenyl)methyl]carbamoyl}methyl)-6-oxo-1,6-dihydropyridazin-4-yl]sulfanyl}acetamide](/img/structure/B6584765.png)
![2-{[5-chloro-6-oxo-1-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazin-4-yl]sulfanyl}-N-methylacetamide](/img/structure/B6584769.png)
![2-[(5-chloro-1-{[(2-chloro-4-fluorophenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazin-4-yl)sulfanyl]-N-methylacetamide](/img/structure/B6584772.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6584775.png)
![N-ethyl-1-(6-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)-1H-imidazole-4-carboxamide](/img/structure/B6584790.png)
![1-[6-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-N-ethyl-1H-imidazole-4-carboxamide](/img/structure/B6584793.png)
![4-amino-N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B6584801.png)
![N-(5-chloro-2-methoxyphenyl)-2-[5-methyl-7-oxo-3-(pyridin-4-yl)-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6584824.png)

![1-(6-phenoxypyrimidin-4-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B6584840.png)

![N-[(2-methylphenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B6584850.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B6584858.png)